

Profiling the Selectivity of a Novel Pan-KRAS Inhibitor: A Comparative Guide

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Compound of Interest

Compound Name: KRAS mutant protein inhibitor 1

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of a novel, investigational pan-KRAS inhibitor, INV-101. The performance of INV-101 is objectively compared with other KRAS-targeted therapies, supported by experimental data from preclinical studies. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the selectivity and potential of this next-generation inhibitor.

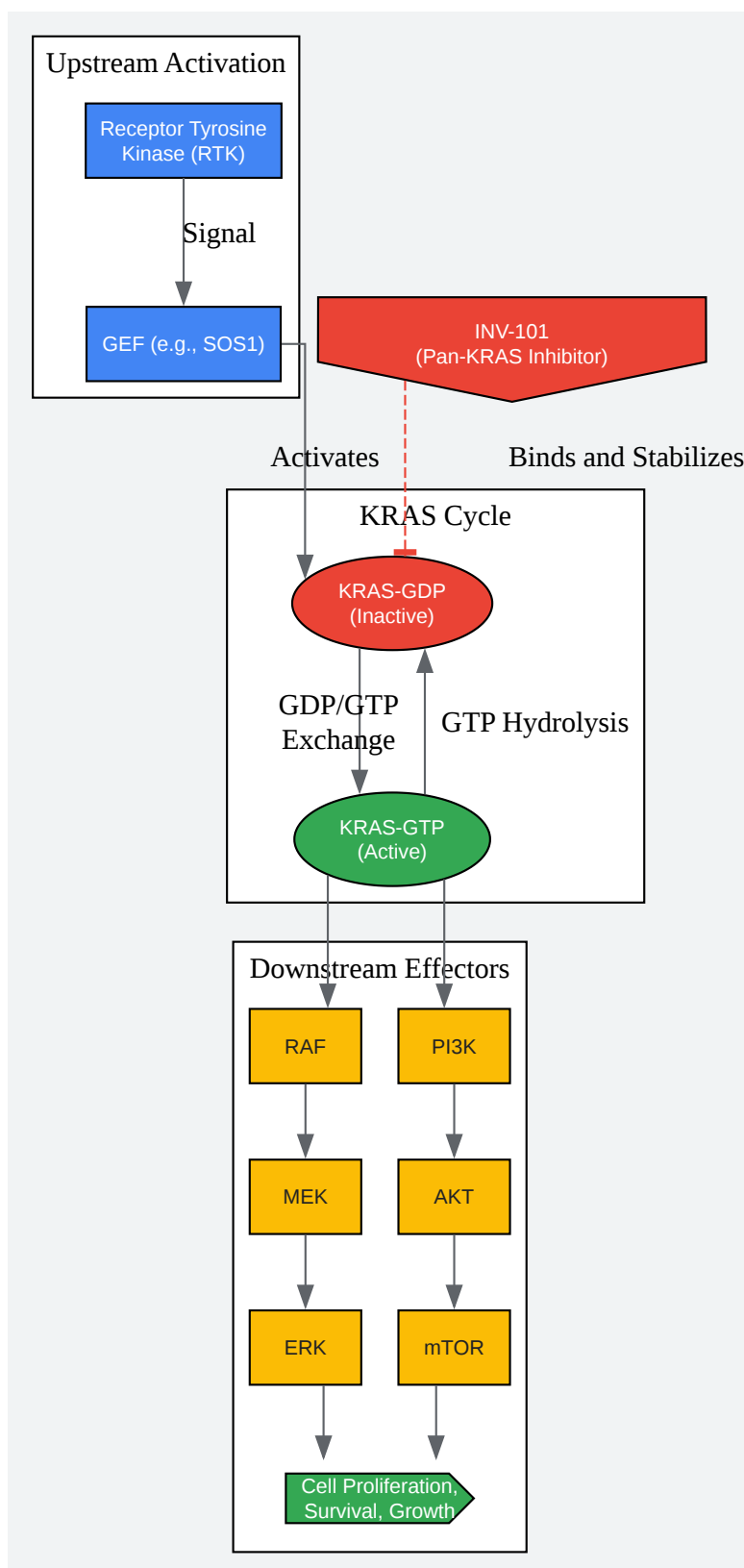
Introduction to INV-101: A Novel Pan-KRAS Inhibitor

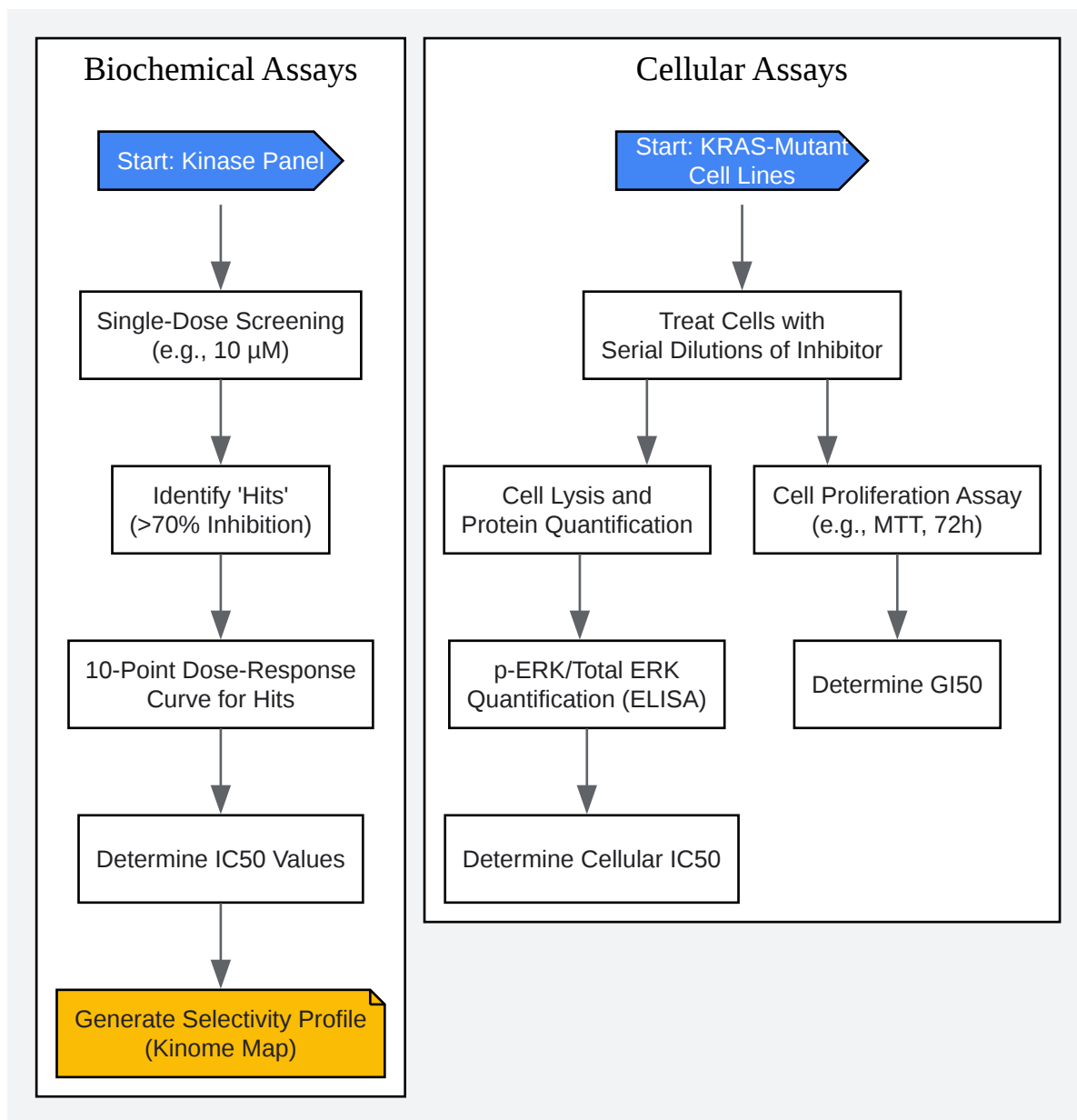
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in human cancers, including pancreatic, colorectal, and non-small cell lung cancer.[1][2] For decades, KRAS was considered "undruggable" due to the smooth surface of the protein, which lacks deep pockets for small molecules to bind.[3] The development of covalent inhibitors targeting the KRAS G12C mutation, such as sotorasib and adagrasib, marked a significant breakthrough.[1][2] However, these therapies are limited to a specific mutation, which accounts for only a fraction of KRAS-driven cancers.[4]

To address this unmet need, a new generation of pan-KRAS inhibitors is emerging. These inhibitors are designed to target multiple KRAS mutations, offering the potential for broader clinical applicability.[5][6] INV-101 is a novel, orally bioavailable, non-covalent pan-KRAS inhibitor that binds to the inactive, GDP-bound state of KRAS. This mechanism of action allows it to inhibit both wild-type and various mutant forms of KRAS, while sparing other RAS isoforms like HRAS and NRAS, which is anticipated to be crucial for tolerability in patients.[7]

Mechanism of Action

INV-101 functions by disrupting the interaction between KRAS and guanine nucleotide exchange factors (GEFs), such as SOS1.^[8] By binding to the inactive state of KRAS, it prevents the exchange of GDP for GTP, thereby locking KRAS in its "off" state.^{[7][9]} This prevents the activation of downstream pro-proliferative signaling pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, leading to the suppression of cancer cell growth and proliferation.^{[10][11][12]}





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